molecular formula C8H18Cl2N2 B6165250 4-ethyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS No. 2770359-23-2

4-ethyl-4,7-diazaspiro[2.5]octane dihydrochloride

Cat. No.: B6165250
CAS No.: 2770359-23-2
M. Wt: 213.1
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Description

4-ethyl-4,7-diazaspiro[2.5]octane dihydrochloride, also known as MK-801 or dizocilpine, is a potent non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in 1979 by scientists at Merck & Co. and has since been identified as a valuable pharmacological tool for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves the reaction of cyclopropanecarboxylic acid derivatives with ethylamine under controlled conditions. The process includes several steps such as protection, cyclization, and deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar routes but optimized for higher yields and purity. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure the quality and safety of the product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-4,7-diazaspiro[2.5]octane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

4-ethyl-4,7-diazaspiro[2.5]octane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of NMDA receptor function and neuroprotection.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease and schizophrenia.

    Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes

Mechanism of Action

The compound exerts its effects by binding to the NMDA receptor, a type of glutamate receptor in the brain. This binding inhibits the receptor’s activity, preventing the influx of calcium ions and thereby modulating synaptic plasticity and neurotransmission. The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to calcium signaling and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4,7-diazaspiro[2.5]octane dihydrochloride
  • 4,7-diazaspiro[2.5]octane dihydrochloride

Uniqueness

4-ethyl-4,7-diazaspiro[2.5]octane dihydrochloride is unique due to its high potency and specificity as an NMDA receptor antagonist. Unlike other similar compounds, it has a well-documented pharmacological profile and has been extensively studied for its neuroprotective properties .

Properties

CAS No.

2770359-23-2

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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